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Compound of Interest

Compound Name: Cephradine Monohydrate

Cat. No.: B1221684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of

Cephradine Monohydrate, a first-generation cephalosporin antibiotic. The following sections

detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic data, along with the experimental protocols for these analyses. This document is

intended to serve as a comprehensive resource for researchers and professionals involved in

the development, quality control, and analysis of this important pharmaceutical compound.

Introduction to Cephradine Monohydrate
Cephradine is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of

Gram-positive and Gram-negative bacteria. Its bactericidal action results from the inhibition of

bacterial cell wall synthesis. The monohydrate form is commonly used in pharmaceutical

formulations. A thorough understanding of its spectroscopic characteristics is essential for its

identification, purity assessment, and quantitative analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Cephradine
Monohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of Cephradine provide detailed information about its

chemical environment.

Table 1: Predicted ¹H NMR Spectroscopic Data for Cephradine

Chemical Shift (δ) ppm Multiplicity Assignment

7.35 m Aromatic CH

5.85 d H-7

5.45 d H-6

5.15 s CH (cyclohexadienyl)

3.55 m CH2 (cyclohexadienyl)

3.45 d CH2-S

2.80 m CH2 (cyclohexadienyl)

2.15 s CH3

Note: The data presented is based on predicted spectra from the Human Metabolome

Database and may vary from experimental values.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cephradine
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Chemical Shift (δ) ppm Assignment

174.5 C=O (carboxyl)

172.0 C=O (amide)

168.0 C=O (β-lactam)

135.0 Aromatic C

130.0 Aromatic C

128.0 Aromatic C

125.0 Aromatic C

60.0 C-6

58.0 C-7

57.0 CH (cyclohexadienyl)

30.0 CH2-S

28.0 CH2 (cyclohexadienyl)

25.0 CH2 (cyclohexadienyl)

21.0 CH3

Note: The data presented is based on predicted spectra from the Human Metabolome

Database and may vary from experimental values.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Cephradine Monohydrate shows characteristic absorption bands corresponding

to its key structural features.

Table 3: Key IR Absorption Bands for Cephradine Monohydrate
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400 - 3500 O-H stretch Water of hydration

3200 - 3400 N-H stretch Amine and Amide

3000 - 3100 C-H stretch Aromatic and Olefinic

2850 - 2950 C-H stretch Aliphatic

1750 C=O stretch β-Lactam carbonyl[3][4]

1680 C=O stretch Amide I

1640 C=O stretch Carboxylate

1520 N-H bend Amide II

1370 C-H bend Methyl

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for the quantitative analysis of Cephradine. The

absorption maximum is influenced by the solvent used.

Table 4: UV-Vis Absorption Data for Cephradine

Solvent λmax (nm)

Water 254[5][6][7][8]

Methanol ~260

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Cephradine
Monohydrate.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 10-20 mg of Cephradine Monohydrate.

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube

to a final volume of 0.6-0.7 mL.

Ensure the solution is clear and free of any particulate matter.

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the data with appropriate Fourier transformation, phasing, and baseline

correction.

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Thoroughly grind a small amount (1-2 mg) of Cephradine Monohydrate with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet press.

Apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is usually presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of Cephradine Monohydrate of a known concentration (e.g., 100

µg/mL) in a suitable solvent (e.g., deionized water or methanol).[5]

Ensure the solid is completely dissolved.

Prepare a series of dilutions from the stock solution to create a calibration curve if

quantitative analysis is required.

Instrumentation and Data Acquisition:

Instrument: A double-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
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Fill a matched quartz cuvette with the sample solution.

Scan the sample over a wavelength range of 200-400 nm to determine the wavelength of

maximum absorbance (λmax).[5]

For quantitative measurements, measure the absorbance of the standard and sample

solutions at the λmax.

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of

Cephradine Monohydrate, from sample handling to final data interpretation and structural

confirmation.
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Caption: Workflow for Spectroscopic Analysis of Cephradine Monohydrate.

The interpretation of the collective spectroscopic data allows for the unambiguous confirmation

of the chemical structure of Cephradine Monohydrate. The ¹H and ¹³C NMR spectra provide a
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detailed map of the carbon-hydrogen framework. The IR spectrum confirms the presence of

key functional groups such as the β-lactam ring, amide, carboxylic acid, and the water of

hydration. Finally, the UV-Vis spectrum serves as a reliable tool for quantitative determination in

various matrices. Together, these techniques provide a comprehensive spectroscopic profile

essential for the quality assurance of this vital antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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